Cas no 1805226-39-4 (5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine)

5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine structure
1805226-39-4 structure
商品名:5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine
CAS番号:1805226-39-4
MF:C7H5BrF2N2O2
メガワット:267.027607679367
CID:4812059

5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine 化学的及び物理的性質

名前と識別子

    • 5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine
    • インチ: 1S/C7H5BrF2N2O2/c8-2-4-1-5(6(9)10)7(11-3-4)12(13)14/h1,3,6H,2H2
    • InChIKey: UMNIYYNSARNMKO-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=CN=C(C(C(F)F)=C1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 58.7

5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029076573-250mg
5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine
1805226-39-4 97%
250mg
$480.00 2022-04-01
Alichem
A029076573-500mg
5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine
1805226-39-4 97%
500mg
$782.40 2022-04-01
Alichem
A029076573-1g
5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine
1805226-39-4 97%
1g
$1,534.70 2022-04-01

5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine 関連文献

5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridineに関する追加情報

Recent Advances in the Application of 5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine (CAS: 1805226-39-4) in Chemical Biology and Pharmaceutical Research

The compound 5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine (CAS: 1805226-39-4) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of targeted therapies and agrochemicals. This heterocyclic compound, characterized by its bromomethyl and difluoromethyl substituents, offers unique reactivity patterns that make it valuable for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

Recent studies have highlighted the utility of this compound in palladium-catalyzed cross-coupling reactions, where it serves as a versatile building block for the introduction of pyridine-based pharmacophores. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its successful application in the synthesis of potent kinase inhibitors, with the difluoromethyl group playing a crucial role in enhancing metabolic stability and membrane permeability of the resulting compounds.

In the field of agrochemical research, 5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine has shown promise as a precursor for novel fungicides. Research published in Pest Management Science (2024) revealed that derivatives of this compound exhibit remarkable activity against Fusarium species, with the nitropyridine moiety contributing to both target binding and photostability properties. The presence of the bromomethyl group allows for further functionalization, enabling the creation of diverse compound libraries for biological screening.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of this compound. A 2024 study in Organic Process Research & Development reported an improved synthetic route with 78% overall yield, addressing previous challenges in regioselective bromination of the pyridine ring. This development has significant implications for scaling up production while maintaining cost-effectiveness for pharmaceutical applications.

The safety profile and handling considerations of 5-(Bromomethyl)-3-(difluoromethyl)-2-nitropyridine have also been investigated in recent toxicological studies. While the compound requires careful handling due to its alkylating potential, comprehensive risk assessments have established appropriate safety protocols for laboratory use. These findings were detailed in a 2023 Chemical Research in Toxicology article, which also explored structure-toxicity relationships of related nitropyridine derivatives.

Looking forward, the unique combination of structural features in this compound continues to attract interest from both academic and industrial researchers. Current investigations are exploring its potential in PROTAC (proteolysis targeting chimera) technology, where its ability to serve as a linker between target-binding and E3 ligase-recruiting moieties is being evaluated. Preliminary results from these studies suggest promising applications in targeted protein degradation strategies for challenging therapeutic targets.

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